VDM11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

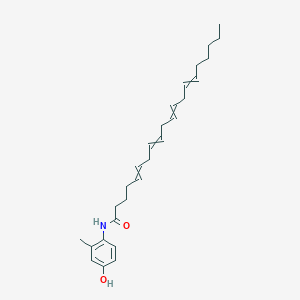

N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)28-26-22-21-25(29)23-24(26)2/h7-8,10-11,13-14,16-17,21-23,29H,3-6,9,12,15,18-20H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZWFRWVRHLXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=C(C=C(C=C1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VDM11's Mechanism of Action on Anandamide Transport: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of VDM11, a key pharmacological tool in the study of the endocannabinoid system. This compound is primarily recognized as a selective inhibitor of the anandamide membrane transporter (AMT), thereby increasing the extracellular concentration of the endogenous cannabinoid, anandamide (AEA). However, emerging evidence reveals a more complex interaction with the endocannabinoid system, including the inhibition of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation. This guide delves into the quantitative aspects of this compound's activity, detailed experimental protocols for its study, and the downstream signaling consequences of its action.

Core Mechanism of Action

This compound [(5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide] primarily functions by blocking the cellular uptake of anandamide, a process mediated by the putative anandamide membrane transporter (AMT). By inhibiting this transporter, this compound effectively increases the concentration and duration of action of anandamide in the synaptic cleft and extracellular space. This elevation of anandamide leads to enhanced activation of cannabinoid receptors, principally the CB1 receptor, initiating a cascade of downstream signaling events.

Interestingly, this compound is not exclusively selective for the AMT. Multiple studies have demonstrated that it also inhibits FAAH, the intracellular enzyme that hydrolyzes anandamide into arachidonic acid and ethanolamine.[1][2] Furthermore, there is evidence to suggest that this compound can act as a substrate for FAAH, potentially competing with anandamide for enzymatic degradation.[1][2] This dual action on both transport and degradation contributes to its overall effect of augmenting anandamide signaling. In contrast, this compound has been shown to have minimal effects on the levels of another major endocannabinoid, 2-arachidonoylglycerol (2-AG).[3]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various in vitro systems. The following tables summarize the key quantitative data regarding its effects on anandamide transport and enzymatic degradation.

| Target | Parameter | Value | Experimental System | Notes | Reference |

| Anandamide Transport (via FLAT) | IC50 | ~4 µM | FLAT-expressing Hek293 cells | FLAT (FAAH-like anandamide transporter) is a splice variant of FAAH that binds and transports anandamide. | [4] |

| Fatty Acid Amide Hydrolase (FAAH) | IC50 | 2.6 µM | Rat brain membranes | In the presence of 0.125% fatty acid-free bovine serum albumin (BSA). | [1] |

| Fatty Acid Amide Hydrolase (FAAH) | IC50 | 1.6 µM | Rat brain membranes | In the absence of fatty acid-free BSA. | [1] |

| Fatty Acid Amide Hydrolase (FAAH) | IC50 | >50 µM | N18TG2 cell membranes | --- | [1] |

| Monoacylglycerol Lipase (MAGL) | IC50 | 21 µM | Rat brain cytosol | In the presence of 0.125% fatty acid-free BSA. | [1] |

| Monoacylglycerol Lipase (MAGL) | IC50 | 14 µM | Rat brain membranes | In the presence of 0.125% fatty acid-free BSA. | [2] |

| Monoacylglycerol Lipase (MAGL) | IC50 | 6 µM | Rat brain membranes | In the absence of fatty acid-free BSA. | [2] |

Experimental Protocols

Anandamide Uptake Assay

This protocol is designed to measure the inhibition of anandamide uptake by this compound in a cellular context.

Materials:

-

Cell line expressing the anandamide transporter (e.g., Neuro-2a, C6 glioma, or FLAT-expressing HEK293 cells)[4][5]

-

Cell culture medium and supplements

-

This compound

-

Radiolabeled anandamide (e.g., [³H]AEA or [¹⁴C]AEA)

-

Unlabeled anandamide

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Plate cells in 24- or 96-well plates and grow to near confluence.

-

Pre-incubation: On the day of the assay, aspirate the growth medium and wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in assay buffer for a defined period (e.g., 10-30 minutes) at 37°C.

-

Initiation of Uptake: Initiate the uptake by adding a fixed concentration of radiolabeled anandamide to each well. For competition assays, unlabeled anandamide can be added to determine non-specific uptake.

-

Incubation: Incubate the plate for a short, defined interval (e.g., 2-15 minutes) at 37°C with gentle agitation.[5] It is crucial to use short incubation times to isolate the transport process from subsequent metabolism.

-

Termination of Uptake: Stop the reaction by rapidly washing the cells multiple times with ice-cold assay buffer or PBS.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of excess unlabeled anandamide) from the total uptake. Determine the IC50 value of this compound by plotting the percentage inhibition of specific uptake against the logarithm of the this compound concentration.

FAAH Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on FAAH activity.

Materials:

-

Source of FAAH enzyme (e.g., rat brain membranes, cell lysates from FAAH-expressing cells)

-

This compound

-

Radiolabeled anandamide (e.g., [¹⁴C-ethanolamine]-AEA)[6] or a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methyl-coumarin amide - AAMCA)[7][8]

-

Assay buffer (e.g., Tris-HCl, pH 9.0, containing 1 mM EDTA)[8]

-

Organic solvent (e.g., chloroform/methanol mixture) for extraction (for radiolabeled assay)

-

Fluorescence plate reader (for fluorogenic assay)

Procedure (Radiolabeled Assay):

-

Enzyme Preparation: Prepare a homogenate of the FAAH source (e.g., rat brain tissue) in assay buffer.

-

Pre-incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled anandamide substrate.

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 10-30 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol 1:1 v/v).

-

Extraction: Add an aqueous phase to separate the lipid-soluble substrate from the water-soluble product ([¹⁴C]-ethanolamine). Centrifuge to separate the phases.

-

Quantification: Take an aliquot of the aqueous phase and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of FAAH inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value.

Procedure (Fluorogenic Assay):

-

Reaction Setup: In a 96-well plate, add the FAAH enzyme source, assay buffer, and varying concentrations of this compound (or vehicle control).

-

Initiation of Reaction: Initiate the reaction by adding the fluorogenic FAAH substrate (AAMCA).

-

Measurement: Immediately measure the increase in fluorescence in a kinetic mode using a fluorescence plate reader (excitation ~340-360 nm, emission ~440-465 nm) at 37°C.[8][9]

-

Data Analysis: Determine the initial rate of the reaction from the linear portion of the kinetic curve. Calculate the percentage of FAAH inhibition and the IC50 value of this compound.

Signaling Pathways and Logical Relationships

The primary consequence of this compound's action is the potentiation of anandamide signaling, predominantly through the CB1 receptor, a G-protein coupled receptor (GPCR). The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the subsequent downstream signaling cascade.

Caption: Proposed dual mechanism of action of this compound.

References

- 1. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrin clustering enables anandamide-induced Ca2+ signaling in endothelial cells via GPR55 by protection against CB1-receptor-triggered repression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A catalytically silent FAAH-1 variant drives anandamide transport in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

VDM11: An In-Depth Technical Guide to a Selective Anandamide Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VDM11, or (5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide, is a potent and selective inhibitor of the anandamide membrane transporter (AMT). By blocking the reuptake of the endogenous cannabinoid anandamide (AEA), this compound effectively increases the concentration and duration of action of AEA in the synaptic cleft. This targeted modulation of the endocannabinoid system (ECS) has positioned this compound as a valuable pharmacological tool for investigating the physiological roles of anandamide and as a potential therapeutic agent for a variety of conditions, including neurological and inflammatory disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The endocannabinoid system, a complex lipid signaling network, plays a crucial role in regulating a myriad of physiological processes. Anandamide (AEA), one of the primary endogenous cannabinoids, exerts its effects through the activation of cannabinoid receptors (CB1 and CB2) and other targets, such as the transient receptor potential vanilloid 1 (TRPV1) channel. The signaling cascade of anandamide is tightly regulated, with its reuptake from the synaptic cleft and subsequent intracellular degradation by fatty acid amide hydrolase (FAAH) being critical steps in terminating its action.

Selective inhibition of anandamide reuptake presents a nuanced therapeutic strategy to enhance endocannabinoid tone with potentially fewer side effects than direct cannabinoid receptor agonists. This compound has emerged as a key small molecule in this class of inhibitors, demonstrating selectivity for the anandamide membrane transporter over the primary cannabinoid receptors and metabolic enzymes.

Mechanism of Action

This compound functions by competitively inhibiting the anandamide membrane transporter, thereby preventing the removal of anandamide from the extracellular space. This leads to an accumulation of anandamide, prolonging its interaction with postsynaptic and presynaptic cannabinoid receptors. The elevated anandamide levels then modulate downstream signaling pathways, influencing neurotransmitter release and neuronal excitability.

Data Presentation: Quantitative Analysis of this compound Activity

The selectivity and potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of its activity against its primary target and other components of the endocannabinoid system.

Table 1: Inhibitory Activity of this compound on Anandamide Reuptake and Metabolism

| Parameter | This compound | AM404 | OMDM-2 | AM1172 | UCM707 | Reference |

| AEA Accumulation IC50 (µM) | ~5 | ~5 | ~5 | 24 | 30 | [1] |

| FAAH Hydrolysis Kᵢ (µM) | < 1 | < 1 | 10 | 3 | < 1 | [1] |

This table presents a comparative analysis of the inhibitory potency of this compound and other anandamide reuptake inhibitors on anandamide (AEA) accumulation and fatty acid amide hydrolase (FAAH) activity. Data are sourced from a single study to ensure consistent experimental conditions.[1]

Table 2: Receptor Binding Affinity of this compound

| Receptor | Kᵢ (µM) | Reference |

| CB1 Receptor | > 5-10 | |

| CB2 Receptor | > 5-10 |

This table highlights the low affinity of this compound for the primary cannabinoid receptors, underscoring its selectivity for the anandamide membrane transporter.

Table 3: Inhibitory Activity of this compound on FAAH and MAGL

| Enzyme | IC50 (µM) | Experimental Conditions | Reference |

| FAAH | 2.6 | In the presence of 0.125% fatty acid-free BSA | [2] |

| FAAH | 1.6 | In the absence of fatty acid-free BSA | [2] |

| Cytosolic MAGL | 21 | In the presence of 0.125% fatty acid-free BSA | [2] |

| Membrane-bound MAGL | 14 | In the presence of 0.125% fatty acid-free BSA | [2] |

| Membrane-bound MAGL | 6 | In the absence of fatty acid-free BSA | [2] |

This table provides a detailed look at the inhibitory effects of this compound on the key endocannabinoid-degrading enzymes, FAAH and monoacylglycerol lipase (MAGL), under different assay conditions.[2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization of pharmacological agents like this compound. Below are methodologies for key assays used to evaluate its activity.

Anandamide Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled anandamide into cells.

Materials:

-

Cell line expressing the anandamide transporter (e.g., cerebellar granule neurons, Neuro-2a cells)

-

Culture medium

-

[³H]-Anandamide (radiolabeled AEA)

-

Unlabeled anandamide

-

Test compound (this compound)

-

Assay buffer (e.g., serum-free medium)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Culture: Plate cells in a suitable multi-well plate and grow to near confluency.

-

Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle control in assay buffer for a specified time (e.g., 10-15 minutes) at 37°C.

-

Initiation of Uptake: Add [³H]-Anandamide to each well to a final concentration of approximately 400 nM and incubate for a defined period (e.g., 15 minutes) at 37°C. To determine non-specific uptake, a parallel set of experiments is conducted at 4°C.[3]

-

Termination of Uptake: Rapidly wash the cells multiple times with ice-cold assay buffer to remove extracellular [³H]-Anandamide.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (4°C) from the total uptake (37°C). Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Radioligand Competition Binding Assay for CB1/CB2 Receptors

This assay determines the binding affinity of a compound to cannabinoid receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing CB1 or CB2 receptors

-

Radiolabeled cannabinoid receptor ligand (e.g., [³H]CP55,940)

-

Unlabeled cannabinoid receptor ligand (for non-specific binding determination)

-

Test compound (this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the receptor membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Fluorometric FAAH Inhibition Assay

This assay assesses the ability of a compound to inhibit the enzymatic activity of FAAH using a fluorogenic substrate.

Materials:

-

Source of FAAH enzyme (e.g., rat brain homogenate, recombinant FAAH)

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

-

Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

-

Test compound (this compound)

-

Fluorescence microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the FAAH enzyme preparation, assay buffer, and varying concentrations of this compound or vehicle control.

-

Pre-incubation: Pre-incubate the mixture for a short period at 37°C.

-

Initiation of Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm at 37°C.

-

Data Analysis: Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot. Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathways

References

- 1. Studies of anandamide accumulation inhibitors in cerebellar granule neurons: comparison to inhibition of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions of Elevated Anandamide Levels via VDM11: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anandamide (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in a myriad of physiological processes, including pain, mood, appetite, and memory. Its signaling is tightly regulated by its synthesis, transport, and degradation. VDM11, a potent and selective inhibitor of the anandamide membrane transporter (AMT), offers a valuable pharmacological tool to investigate the consequences of elevated extracellular anandamide levels. This document provides a comprehensive technical overview of the biological functions modulated by this compound-induced increases in anandamide, detailing its mechanism of action, downstream signaling pathways, and effects on various physiological and behavioral paradigms. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research.

Mechanism of Action of this compound

This compound primarily functions by inhibiting the cellular uptake of anandamide, thereby increasing its concentration in the synaptic cleft and prolonging its signaling activity. While initially characterized as a selective AMT inhibitor, subsequent research has revealed a more complex pharmacological profile. This compound also exhibits inhibitory activity against Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for anandamide degradation, and to a lesser extent, Monoacylglycerol Lipase (MAGL). Evidence also suggests that this compound may act as an alternative substrate for FAAH.

Quantitative Data on this compound's Inhibitory Activity

The following table summarizes the key quantitative data regarding the inhibitory potency of this compound on its primary targets.

| Target Enzyme/Transporter | Species | Assay Conditions | IC50 Value | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | Rat Brain | With 0.125% w/v fatty acid-free BSA | 2.6 µM | [1][2] |

| Rat Brain | Without fatty acid-free BSA | 1.6 µM | [1][2] | |

| Monoacylglycerol Lipase (MAGL) | Rat Brain | With 0.125% w/v fatty acid-free BSA | 14 µM | [1] |

| Rat Brain | Without fatty acid-free BSA | 6 µM | [1] | |

| Anandamide Membrane Transporter (AMT) | Not specified | Not specified | Potent Inhibitor (Specific IC50 not consistently reported) | [3] |

Biological Functions of Elevated Anandamide via this compound

The elevation of extracellular anandamide levels by this compound leads to a range of biological effects, primarily mediated through the activation of cannabinoid and other receptor systems.

Modulation of Nicotine-Seeking Behavior

This compound has been shown to attenuate the reinstatement of nicotine-seeking behavior, a preclinical model of relapse. This effect is dose-dependent and observed in response to both nicotine-associated cues and nicotine priming.[1][4]

| Experimental Paradigm | This compound Dose | Effect | Reference |

| Cue-Induced Reinstatement of Nicotine Seeking | 3 and 10 mg/kg, i.p. | Significant reduction in lever presses | [1][2] |

| Nicotine-Primed Reinstatement of Nicotine Seeking | 3 and 10 mg/kg, i.p. | Significant reduction in lever presses | [1][2] |

Antitussive Effects

This compound exhibits a dose-dependent antitussive effect in response to capsaicin-induced cough in mice. This effect is mediated by the activation of peripheral CB1 receptors.[5]

| Experimental Condition | This compound Dose | Effect | Reference |

| Capsaicin-Induced Cough | 3, 6, and 10 mg/kg, s.c. | Dose-dependent reduction in coughs | [5][6] |

Sleep Modulation

Administration of this compound has been demonstrated to promote sleep and reduce wakefulness.[7] While the precise effects on different sleep stages are still being elucidated, studies indicate an increase in overall sleep time.

| Administration Route | This compound Dose | Effect on Sleep | Reference |

| Intracerebroventricular (i.c.v.) | 10 and 20 µg/5 µL | Increased sleep, reduced wakefulness | [4][7] |

| Intraperitoneal (i.p.) | 5, 10, 20 mg/kg | Displayed sleep rebound after sleep deprivation | [8] |

Signaling Pathways Activated by Elevated Anandamide

Anandamide, elevated by this compound, exerts its effects by activating several key receptor systems. The primary signaling pathways are depicted below.

Cannabinoid Receptor 1 (CB1R) Signaling

Anandamide binding to the CB1 receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, decreased cAMP levels, and subsequent modulation of PKA activity. It also activates the MAPK/ERK signaling cascade and modulates ion channels, ultimately leading to a decrease in neurotransmitter release.

Transient Receptor Potential Vanilloid 1 (TRPV1) Signaling

Anandamide can directly activate the TRPV1 channel, a non-selective cation channel, leading to an influx of calcium ions and the initiation of downstream signaling cascades involved in pain perception and inflammation.

G Protein-Coupled Receptor 55 (GPR55) Signaling

Anandamide is also an agonist for the orphan receptor GPR55. Activation of GPR55, which couples to Gq and G12/13 proteins, leads to the activation of phospholipase C (PLC) and RhoA. This results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and subsequent release of intracellular calcium from the endoplasmic reticulum.

Experimental Protocols

Anandamide Transport (Uptake) Assay

Objective: To measure the inhibition of anandamide uptake by this compound in a cellular model.

Materials:

-

Cell line expressing the anandamide transporter (e.g., C6 glioma cells, neuroblastoma cells).

-

Culture medium (e.g., DMEM) with serum.

-

This compound stock solution (in DMSO or ethanol).

-

[³H]-Anandamide (radiolabeled).

-

Unlabeled anandamide.

-

Scintillation cocktail and counter.

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Culture: Plate cells in 24-well plates and grow to confluence.

-

Pre-incubation: Wash cells with serum-free medium. Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

-

Uptake Initiation: Add a solution containing a fixed concentration of [³H]-Anandamide (e.g., 100 nM) to each well.

-

Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure initial uptake rates.

-

Uptake Termination: Rapidly wash the cells three times with ice-cold PBS to stop the uptake process.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of anandamide uptake inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

FAAH Inhibition Assay

Objective: To determine the IC50 value of this compound for the inhibition of FAAH activity.

Materials:

-

Source of FAAH enzyme (e.g., rat brain homogenate, microsomes, or recombinant FAAH).

-

Assay buffer (e.g., Tris-HCl, pH 9.0).

-

This compound stock solution.

-

[³H]-Anandamide or a fluorogenic FAAH substrate.

-

Unlabeled anandamide.

-

Scintillation cocktail and counter or a fluorescence plate reader.

-

Bovine Serum Albumin (BSA, fatty acid-free).

Procedure:

-

Enzyme Preparation: Prepare the FAAH enzyme source according to standard protocols.

-

Inhibitor Incubation: In a 96-well plate, add the FAAH enzyme preparation to wells containing varying concentrations of this compound or vehicle. Pre-incubate for 15-30 minutes at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate ([³H]-anandamide or fluorogenic substrate).

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction (e.g., by adding an organic solvent like chloroform/methanol for radiolabeled substrate, or a stop solution for fluorogenic substrate).

-

Product Quantification:

-

Radiometric Assay: Separate the product ([³H]-ethanolamine) from the substrate by liquid-liquid extraction and measure the radioactivity of the aqueous phase.

-

Fluorometric Assay: Measure the fluorescence of the product using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: Calculate the percentage of FAAH inhibition for each this compound concentration and determine the IC50 value.

Nicotine-Seeking Behavior Reinstatement Model

Objective: To assess the effect of this compound on the reinstatement of nicotine-seeking behavior in rats.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.

-

Nicotine solution for intravenous self-administration.

-

This compound solution for intraperitoneal injection.

-

Catheterization surgery equipment.

Procedure:

-

Surgery: Implant chronic intravenous catheters into the jugular veins of the rats.

-

Acquisition of Nicotine Self-Administration: Train rats to self-administer nicotine (e.g., 0.03 mg/kg/infusion) by pressing a designated "active" lever. Each infusion is paired with a cue light.

-

Extinction: Once a stable baseline of self-administration is achieved, replace the nicotine solution with saline and deactivate the cue light. Continue extinction sessions until lever pressing is significantly reduced.

-

Reinstatement Testing:

-

Cue-Induced Reinstatement: Present the nicotine-associated cue light contingent on active lever presses.

-

Nicotine-Primed Reinstatement: Administer a non-contingent "priming" injection of nicotine before the session.

-

-

This compound Treatment: On test days, administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the reinstatement session.

-

Data Collection and Analysis: Record the number of active and inactive lever presses. Analyze the data to determine if this compound significantly reduces the reinstatement of lever pressing compared to the vehicle group.[1][9]

Conclusion and Future Directions

This compound serves as a critical research tool for elucidating the multifaceted roles of anandamide in the central nervous system and periphery. The ability of this compound to elevate endogenous anandamide levels has demonstrated therapeutic potential in preclinical models of addiction and cough. The complex pharmacology of this compound, involving inhibition of both anandamide uptake and degradation, highlights the intricate nature of endocannabinoid signaling. Future research should focus on developing more selective pharmacological probes to dissect the distinct contributions of AMT and FAAH to anandamide signaling. Furthermore, a deeper understanding of the downstream signaling pathways and their cell-type-specific effects will be crucial for the rational design of novel therapeutics targeting the anandamide system for a range of neurological and psychiatric disorders.

Experimental Workflows and Logical Relationships

This compound's Mechanism of Action Workflow

This diagram illustrates the primary mechanisms by which this compound elevates extracellular anandamide levels through the inhibition of the anandamide membrane transporter and FAAH.

Logical Relationship for Therapeutic Potential

This diagram outlines the logical progression from this compound-induced elevation of anandamide to the activation of downstream receptors, resulting in various biological effects with therapeutic implications.

References

- 1. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reinstatement and spontaneous recovery of nicotine seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cough provocation with capsaicin is an objective way to test sensory hyperreactivity in patients with asthma-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reinstatement of nicotine-seeking behavior by drug-associated stimuli after extinction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

VDM11's role in endocannabinoid system signaling pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of VDM11's role within the intricate signaling pathways of the endocannabinoid system (ECS). This compound, a synthetic compound, has been instrumental in elucidating the mechanisms of endocannabinoid transport and metabolism. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows to support further research and drug development efforts.

This compound's Mechanism of Action: A Multi-Target Profile

This compound is primarily characterized as a potent inhibitor of the anandamide membrane transporter (AMT), a putative transporter responsible for the cellular uptake of the endocannabinoid anandamide (AEA). By blocking AMT, this compound effectively increases the extracellular concentration of AEA, thereby enhancing its signaling at cannabinoid receptors.

However, a critical aspect of this compound's pharmacology is its off-target activity. Research has demonstrated that this compound also inhibits fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the intracellular degradation of AEA. Furthermore, this compound has been shown to inhibit monoacylglycerol lipase (MAGL), the main enzyme for the degradation of the other major endocannabinoid, 2-arachidonoylglycerol (2-AG), albeit with lower potency. This compound is also reported to be a weak partial agonist at the CB1 receptor. This multi-target profile necessitates careful interpretation of experimental results, as the observed physiological effects may be a composite of these different actions.

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound's interactions with key components of the endocannabinoid system.

| Target | Parameter | Value | Species | Notes |

| Anandamide Membrane Transporter (AMT) | - | - | - | Potent inhibitor, but specific binding affinity (Ki) not well-defined. |

| Cannabinoid Receptor 1 (CB1) | Ki | > 5–10 μM | - | Weak partial agonist activity. |

| Enzyme | Parameter | Value (in presence of BSA) | Value (in absence of BSA) | Species | Reference |

| FAAH | IC50 | 2.6 μM | 1.6 μM | Rat brain | |

| MAGL | IC50 | 21 μM | 6 μM | Rat brain | |

| pI50 | - | 5.22 ± 0.06 | Rat brain |

Signaling Pathways Involving this compound

The following diagrams illustrate the canonical endocannabinoid signaling pathway and the points of intervention for this compound.

Caption: this compound inhibits both the anandamide transporter (AMT) and FAAH, increasing synaptic AEA levels.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are composite methodologies based on published research and should be adapted as necessary for specific experimental conditions.

In Vitro Anandamide Uptake Assay

Objective: To determine the inhibitory effect of this compound on the cellular uptake of anandamide.

Materials:

-

Cell line expressing the anandamide transporter (e.g., C6 glioma cells, primary neurons).

-

Radiolabeled anandamide (e.g., [³H]Anandamide).

-

This compound stock solution (in DMSO or ethanol).

-

Cell culture medium (e.g., DMEM).

-

Phosphate-buffered saline (PBS).

-

Scintillation fluid and counter.

Protocol:

-

Cell Culture: Plate cells in 24-well plates and grow to confluence.

-

Pre-incubation: Wash cells with pre-warmed PBS. Pre-incubate the cells for 15-30 minutes at 37°C with varying concentrations of this compound or vehicle control in culture medium.

-

Initiation of Uptake: Add [³H]Anandamide to each well to a final concentration of 100 nM.

-

Incubation: Incubate for 15 minutes at 37°C. To determine non-specific uptake, a parallel set of experiments can be run at 4°C.

-

Termination of Uptake: Rapidly wash the cells three times with ice-cold PBS to remove extracellular [³H]Anandamide.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of anandamide uptake at each this compound concentration compared to the vehicle control. Determine the IC50 value by non-linear regression analysis.

Caption: A streamlined workflow for assessing this compound's inhibition of anandamide uptake in vitro.

In Vitro FAAH Inhibition Assay

Objective: To determine the inhibitory effect of this compound on FAAH enzyme activity.

Materials:

-

Rat brain homogenate (as a source of FAAH).

-

Fluorogenic FAAH substrate (e.g., anandamide-AMC).

-

This compound stock solution.

-

Assay buffer (e.g., Tris-HCl buffer, pH 9.0).

-

Fluorometer.

Protocol:

-

Enzyme Preparation: Prepare a rat brain homogenate in assay buffer. Centrifuge to pellet cellular debris and use the supernatant containing the microsomal fraction.

-

Assay Preparation: In a 96-well black plate, add the brain homogenate to each well.

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the wells and pre-incubate for 15 minutes at 37°C.

-

Reaction Initiation: Add the fluorogenic FAAH substrate to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorometer pre-set to 37°C. Measure the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time (e.g., every minute for 30 minutes). The fluorescence is proportional to the amount of AMC released by FAAH activity.

-

Data Analysis: Calculate the rate of reaction for each this compound concentration. Determine the percentage inhibition relative to the vehicle control and calculate the IC50 value.

Caption: A typical workflow for determining the FAAH inhibitory activity of this compound.

Conclusion and Future Directions

This compound has proven to be a valuable pharmacological tool for investigating the endocannabinoid system. Its primary action as an AMT inhibitor, coupled with its off-target effects on FAAH and MAGL, provides a complex but informative profile. For drug development professionals, the multi-target nature of this compound underscores the importance of comprehensive selectivity screening. Future research should focus on the development of more selective AMT inhibitors to dissect the specific roles of endocannabinoid transport from enzymatic degradation. Furthermore, the definitive identification and cloning of the anandamide membrane transporter remains a critical unmet need in the field. A deeper understanding of this compound's interactions with the ECS will continue to fuel the development of novel therapeutics targeting this important signaling system.

An In-depth Technical Guide to the Physiological Effects of VDM11 Administration

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the physiological impacts, mechanism of action, and experimental validation of VDM11, a selective inhibitor of the anandamide membrane transporter.

Introduction: this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and sleep.[1][2] It primarily consists of cannabinoid receptors (CB1 and CB2), endogenous ligands known as endocannabinoids (like anandamide, AEA), and enzymes responsible for their synthesis and degradation.[3][4]

This compound (N-(4-hydroxy-2-methylphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide) is a synthetic compound that functions as a selective inhibitor of the anandamide membrane transporter (AMT).[5][6] By blocking this transporter, this compound effectively increases the extracellular concentration and duration of action of anandamide, thereby potentiating its effects on cannabinoid receptors.[6] This guide provides a comprehensive overview of the physiological consequences of this compound administration, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms.

Mechanism of Action of this compound

This compound's primary mechanism is the inhibition of anandamide reuptake from the synaptic cleft.[5] This leads to an accumulation of anandamide, which then activates cannabinoid receptors, predominantly the CB1 receptor in the central nervous system.[5] Interestingly, some studies suggest that this compound can also act as a substrate for Fatty Acid Amide Hydrolase (FAAH), the primary enzyme that degrades anandamide.[2][7] This dual action—blocking reuptake while also potentially competing for the same degrading enzyme—complicates its pharmacological profile but underscores its significant impact on AEA signaling.

References

- 1. Revealing the role of the endocannabinoid system modulators, SR141716A, URB597 and VDM-11, in sleep homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

VDM11: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

VDM11, or N-(4-hydroxy-2-methylphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a synthetic compound that has garnered significant interest in the scientific community for its role as a potent and selective inhibitor of the anandamide membrane transporter (AMT).[1][2][3][4] By blocking the reuptake of the endogenous cannabinoid anandamide, this compound effectively increases the concentration and duration of action of anandamide at cannabinoid receptors.[5][6] This activity profile has positioned this compound as a valuable pharmacological tool for investigating the endocannabinoid system and as a potential therapeutic agent for a range of conditions, including neuroinflammatory and sleep disorders. This technical guide provides a comprehensive overview of the discovery, initial characterization, and experimental evaluation of this compound.

Biochemical and Pharmacological Profile

This compound's primary mechanism of action is the inhibition of anandamide transport. However, it also exhibits inhibitory activity against fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation.[7][8] Its selectivity for the anandamide transporter over cannabinoid receptors is a key feature.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Conditions | IC50 Value (µM) | Reference |

| Anandamide Membrane Transporter (AMT) | Not specified in detail | Potent inhibitor | [1][2][3][4] |

| Fatty Acid Amide Hydrolase (FAAH) | Rat brain homogenate, with 0.125% BSA | 2.6 | [7][8] |

| Fatty Acid Amide Hydrolase (FAAH) | Rat brain homogenate, without BSA | 1.6 | [7][8] |

| Monoacylglycerol Lipase (MAGL) | Cytosolic, with 0.125% BSA | 21 | [8] |

| Monoacylglycerol Lipase (MAGL) | Membrane-bound, without BSA | 6 | [7][8] |

| Monoacylglycerol Lipase (MAGL) | Membrane-bound, with 0.125% BSA | 14 | [7][8] |

Table 2: In Vivo Experimental Dosages of this compound

| Study Type | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |

| Neuroprotection | Rat | 10 mg/kg | Not specified | Did not reduce infarct volume | [9] |

| Depression Model | Mouse | 1, 4, 10 mg/kg | Not specified | Antidepressant-like effects | [5] |

| Sleep Modulation | Rat | 10, 20 µg/5 µL | Intracerebroventricular (i.c.v.) | Increased sleep, reduced wakefulness | [2] |

| Sleep Modulation | Rat | 10, 20, 30 µM | Microdialysis perfusion into PVA | Increased sleep, decreased waking | [10] |

| Nicotine Seeking | Rat | 1, 3, 10 mg/kg | Intraperitoneal (i.p.) | Attenuated reinstatement of nicotine-seeking | [1][11] |

| Cough Suppression | Mouse | 3-10 mg/kg | Subcutaneous | Dose-dependent antitussive effect | [4] |

Key Experimental Protocols

Protocol 1: In Vitro FAAH Activity Assay (Fluorometric)

This protocol outlines a method to assess the inhibitory effect of this compound on FAAH activity.

Materials:

-

Rat brain homogenate (source of FAAH)

-

This compound

-

Fluorogenic FAAH substrate (e.g., AAMCA)

-

Assay buffer

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the rat brain homogenate to each well.

-

Add the this compound dilutions to the respective wells. Include a vehicle control.

-

Pre-incubate the plate to allow this compound to interact with the enzyme.

-

Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.

-

Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.

-

Calculate the rate of reaction for each this compound concentration and determine the IC50 value.[7][8]

Protocol 2: In Vivo Neuroprotection Study in a Rat Model of Acute Neuronal Injury

This protocol describes an experimental procedure to evaluate the neuroprotective effects of this compound.

Animal Model:

-

Male rats

Procedure:

-

Induce acute neuronal injury (e.g., via toxin injection).

-

Administer this compound (10 mg/kg) or vehicle to the rats 30 minutes prior to injury induction.[9]

-

At defined time points post-injury (e.g., day 0 and day 7), assess the extent of neuronal damage.

-

Use magnetic resonance imaging (MRI) to measure the volume of cytotoxic edema and the infarct volume.[9]

-

Compare the lesion volumes between this compound-treated and vehicle-treated groups to determine neuroprotective efficacy.

Protocol 3: Sleep and Wakefulness Modulation Study in Rats

This protocol details the methodology to assess the impact of this compound on sleep architecture.

Animal Model:

-

Male rats surgically implanted with electrodes for EEG and EMG recording.

Procedure:

-

Allow rats to recover from surgery and habituate to the recording chambers.

-

Administer this compound (10 or 20 µg/5 µL, i.c.v.) or vehicle at the beginning of the dark (active) phase.[2]

-

Record EEG and EMG continuously for 24 hours to monitor sleep-wake states (wakefulness, NREM sleep, REM sleep).

-

Analyze the recordings to quantify the time spent in each state and the latency to sleep onset.

-

To investigate the involvement of CB1 receptors, a separate group of animals can be pre-treated with a CB1 antagonist (e.g., SR141716A) before this compound administration.[2]

Protocol 4: Nicotine Self-Administration and Reinstatement Model in Rats

This protocol is designed to evaluate the effect of this compound on the motivation to take nicotine and on relapse behavior.

Animal Model:

-

Male rats with intravenous catheters.

Procedure:

-

Self-Administration:

-

Train rats to self-administer nicotine (e.g., 30 µg/kg/infusion) by pressing a lever.[1]

-

Once stable responding is established, treat the rats with this compound (1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.[1][11]

-

Record the number of nicotine infusions to assess the effect on nicotine intake.

-

-

Reinstatement (Relapse Model):

-

After the self-administration phase, extinguish the lever-pressing behavior by replacing nicotine with saline.

-

Induce reinstatement of nicotine-seeking behavior using cues previously associated with nicotine or a priming injection of nicotine.

-

Administer this compound or vehicle prior to the reinstatement test and measure the number of lever presses.[1][11]

-

Signaling Pathways and Experimental Workflows

The primary action of this compound is to increase synaptic levels of anandamide. This leads to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, which in turn modulates downstream signaling cascades involved in neuroinflammation and neurotransmitter release.

Caption: this compound inhibits anandamide reuptake and degradation, enhancing cannabinoid receptor signaling.

Caption: Experimental workflow for investigating the effect of this compound on nicotine reinstatement.

Conclusion

This compound is a key pharmacological agent for studying the endocannabinoid system. Its ability to selectively inhibit the anandamide membrane transporter, and to a lesser extent FAAH, allows for the targeted elevation of endogenous anandamide levels. The initial characterization of this compound has revealed its potential in modulating a variety of physiological and pathological processes, including pain, inflammation, sleep, and addiction-related behaviors. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to utilize this compound in their investigations and to explore its therapeutic potential further. As research progresses, a deeper understanding of the nuanced roles of the endocannabinoid system, facilitated by tools like this compound, will undoubtedly pave the way for novel therapeutic strategies.

References

- 1. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psecommunity.org [psecommunity.org]

- 6. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exogenous Anandamide Protects Rat Brain against Acute Neuronal Injury In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The administration of endocannabinoid uptake inhibitors OMDM-2 or VDM-11 promotes sleep and decreases extracellular levels of dopamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effects of VDM11 on Behavior in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VDM11, a potent inhibitor of the anandamide membrane transporter (AMT), has emerged as a significant pharmacological tool for investigating the role of the endocannabinoid system in various physiological and pathological processes. By blocking the reuptake of anandamide, an endogenous cannabinoid ligand, this compound effectively elevates anandamide levels in the synapse, thereby potentiating its effects on cannabinoid receptors, primarily CB1 and CB2. This technical guide provides an in-depth overview of the behavioral effects of this compound observed in animal models, presenting key quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action and experimental workflows. The findings summarized herein underscore the potential of this compound and similar compounds in the development of novel therapeutics for a range of disorders, including sleep disturbances, addiction, and mood disorders.

Core Mechanism of Action

This compound primarily functions by inhibiting the anandamide membrane transporter (AMT), which is responsible for the reuptake of anandamide from the synaptic cleft into the postsynaptic neuron. This inhibition leads to an accumulation of anandamide in the synapse, enhancing its binding to and activation of cannabinoid receptors (CB1 and CB2). The activation of these receptors, which are G-protein coupled, initiates a cascade of intracellular signaling events that ultimately modulate neurotransmitter release and neuronal excitability. While this compound is considered a selective anandamide transport inhibitor, some studies suggest it may also weakly inhibit fatty acid amide hydrolase (FAAH), the enzyme responsible for anandamide degradation, further contributing to increased anandamide levels.[1][2][3]

Quantitative Data on Behavioral Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the behavioral effects of this compound in various animal models.

Table 1: Effects of this compound on Sleep

| Animal Model | Dosage & Route | Behavioral Test | Key Findings | Reference |

| Rat | 10 or 20 µg/5 µL, i.c.v. | Sleep-wake cycle recording | Reduced wakefulness and increased sleep. | [4] |

| Rat | 5, 10, 20 mg/kg, i.p. (after sleep deprivation) | Sleep rebound analysis | Did not block sleep rebound, unlike SR141716A and URB597. | [1] |

Table 2: Effects of this compound on Nicotine-Seeking Behavior

| Animal Model | Dosage & Route | Behavioral Test | Key Findings | Reference |

| Rat | 1, 3, 10 mg/kg, i.p. | Nicotine self-administration (Fixed Ratio 5) | No effect on the number of nicotine infusions. | [5][6] |

| Rat | 3, 10 mg/kg, i.p. | Reinstatement of nicotine-seeking (cue-induced) | Attenuated reinstatement of nicotine-seeking behavior. | [5][6] |

| Rat | 3, 10 mg/kg, i.p. | Reinstatement of nicotine-seeking (nicotine-primed) | Attenuated the effect of nicotine priming. | [5][6] |

Table 3: Effects of this compound on Cough and Nociception

| Animal Model | Dosage & Route | Behavioral Test | Key Findings | Reference |

| Mouse | 3-10 mg/kg, s.c. | Capsaicin-induced cough | Produced a dose-dependent antitussive effect. | [7][8] |

| Mouse | 3-10 mg/kg, s.c. | Anandamide-induced cough | Reduced the number of coughs induced by a high dose of anandamide. | [8] |

Table 4: Effects of this compound on Depression-Like Behaviors

| Animal Model | Dosage & Route | Behavioral Test | Key Findings | Reference |

| Mouse (LPS-induced neuroinflammation) | 10 mg/kg | Y-maze test | Significantly increased spontaneous alterations (%). | [9] |

| Mouse (LPS-induced neuroinflammation) | 10 mg/kg | Tail suspension test | Significant reduction in immobility time. | [9] |

Experimental Protocols

This section provides a detailed methodology for key experiments cited in this guide.

Nicotine Self-Administration and Reinstatement in Rats

-

Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above each lever, and a house light. An infusion pump is connected to a catheter surgically implanted in the jugular vein of the rat.

-

Procedure:

-

Acquisition: Rats are trained to press the active lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio (FR) schedule, typically starting with FR1 and progressing to FR5. Each infusion is paired with a cue light presentation.

-

Extinction: Once stable self-administration is achieved, extinction sessions begin where active lever presses no longer result in nicotine infusion or cue presentation.

-

Reinstatement: Following extinction, reinstatement of nicotine-seeking behavior is tested. This can be induced by:

-

Cue-induced reinstatement: Presentation of the cue light contingent on an active lever press.

-

Nicotine-primed reinstatement: A non-contingent injection of nicotine prior to the session.

-

-

-

This compound Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified doses (e.g., 1, 3, 10 mg/kg) 30 minutes before the reinstatement session.[5][6]

Capsaicin-Induced Cough in Mice

-

Apparatus: A whole-body plethysmograph to measure respiratory parameters and detect coughs.

-

Procedure:

-

Acclimation: Mice are placed individually in the plethysmograph and allowed to acclimate for a period (e.g., 10-20 minutes).

-

This compound Administration: this compound or vehicle is administered subcutaneously (s.c.) at specified doses (e.g., 3-10 mg/kg).

-

Capsaicin Challenge: After a predetermined time following this compound injection, mice are exposed to an aerosolized solution of capsaicin (e.g., 30 µM) for a set duration (e.g., 3 minutes).

-

Data Analysis: The number of coughs is recorded and analyzed. A cough is identified by its characteristic waveform on the plethysmograph output, distinct from a sneeze or normal respiration.[7][8]

-

LPS-Induced Depression-Like Behavior in Mice

-

Procedure:

-

LPS Administration: Mice are administered lipopolysaccharide (LPS) to induce a state of neuroinflammation, which is a model for depression-like behaviors.

-

This compound Administration: this compound is administered at a specified dose (e.g., 10 mg/kg) prior to or following the LPS injection.

-

Behavioral Testing: A battery of behavioral tests is conducted to assess depression-like and anxiety-like behaviors. These may include:

-

Y-maze test: To assess spatial working memory and exploratory behavior.

-

Tail suspension test: To measure behavioral despair, where a longer duration of immobility is indicative of a depression-like phenotype.

-

-

-

Biochemical Analysis: Following behavioral testing, brain tissue (e.g., hippocampus) may be collected to measure levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9]

Concluding Remarks

The body of evidence from animal models strongly indicates that this compound, through its modulation of the endocannabinoid system, exerts significant effects on a range of behaviors. Its ability to promote sleep, reduce drug-seeking behavior, suppress coughing, and alleviate depression-like symptoms highlights the therapeutic potential of targeting the anandamide transporter. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate the pharmacological profile of this compound and related compounds. Future research should continue to explore the precise molecular mechanisms underlying these behavioral effects and translate these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. psecommunity.org [psecommunity.org]

Methodological & Application

Application Notes and Protocols for VDM11 in Rat Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosages and experimental protocols for the use of VDM11, a selective anandamide uptake inhibitor, in rat behavioral studies. The information is intended to assist researchers in designing and conducting experiments to investigate the effects of this compound on various behavioral paradigms.

Mechanism of Action

This compound primarily functions by inhibiting the anandamide membrane transporter (AMT), thereby preventing the reuptake of the endocannabinoid anandamide (AEA) from the synaptic cleft.[1] This leads to an elevation of extracellular AEA levels, which can then potentiate the activation of cannabinoid receptors (CB1 and CB2) and other targets like the transient receptor potential vanilloid 1 (TRPV1) channel. The enhanced activation of these receptors modulates neurotransmission, influencing a range of physiological and behavioral processes including anxiety, mood, cognition, and sleep.

Signaling Pathways

The elevation of anandamide levels by this compound triggers a cascade of intracellular signaling events. The following diagram illustrates the principal pathways involved in anandamide synthesis, degradation, and signaling.

Caption: Anandamide signaling pathway and the action of this compound.

Recommended Dosages

The optimal dosage of this compound can vary depending on the administration route and the specific behavioral paradigm being investigated. The following tables summarize dosages reported in the literature for rat studies.

Table 1: Intraperitoneal (i.p.) Administration

| Dosage Range (mg/kg) | Behavioral Test | Observed Effects | Reference |

| 1 - 10 | Nicotine Self-Administration | No effect on nicotine intake, but attenuated reinstatement of nicotine-seeking behavior. | [2] |

| 3, 10 | Cue-Induced Nicotine Seeking | Dose-dependently attenuated reinstatement of nicotine-seeking behavior. | [2] |

Table 2: Intracerebroventricular (i.c.v.) Administration

| Dosage (µ g/rat ) | Behavioral Test | Observed Effects | Reference |

| 10, 20 | Sleep-Wake Cycle | Reduced wakefulness and increased sleep. | [1] |

Experimental Protocols

Detailed methodologies for key behavioral experiments are provided below. It is recommended to counterbalance treatment groups and to habituate animals to the testing environment to minimize stress-induced variability.

Experimental Workflow

Caption: General experimental workflow for this compound behavioral studies.

Elevated Plus-Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rats to explore a novel environment and their aversion to open, elevated spaces.

Apparatus:

-

A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor. For rats, typical arm dimensions are 50 cm long x 10 cm wide, with closed arm walls 40 cm high.

Procedure:

-

Habituate the rat to the testing room for at least 30 minutes before the test.

-

Administer this compound or vehicle at the predetermined time before the test (e.g., 30 minutes for i.p. injection).

-

Place the rat in the center of the maze, facing one of the open arms.

-

Allow the rat to explore the maze for a 5-minute session.

-

Record the session using a video camera positioned above the maze.

-

Analyze the recording for the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (as a measure of locomotor activity).

-

Data Interpretation:

-

An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect. A decrease suggests an anxiogenic-like effect.

-

It is crucial to analyze total arm entries to rule out confounding effects of this compound on general locomotor activity.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity, exploration, and anxiety-like behavior.

Apparatus:

-

A square or circular arena with high walls to prevent escape. For rats, a common size is a 100 cm x 100 cm square arena.

Procedure:

-

Habituate the rat to the testing room for at least 30 minutes.

-

Administer this compound or vehicle.

-

Gently place the rat in the center of the open field arena.

-

Record the animal's activity for a 5-10 minute session using an overhead video camera.

-

The arena is typically divided into a central zone and a peripheral zone for analysis.

-

Analyze the following parameters:

-

Total distance traveled.

-

Time spent in the center zone.

-

Number of entries into the center zone.

-

Rearing frequency (vertical activity).

-

Grooming duration.

-

Fecal boli count.

-

Data Interpretation:

-

Total distance traveled is a primary measure of locomotor activity.

-

A decrease in the time spent in the center of the arena and an increase in thigmotaxis (staying close to the walls) are indicative of anxiety-like behavior.

-

Changes in rearing and grooming can also reflect emotionality.

Morris Water Maze (MWM)

The MWM is a widely used task to assess spatial learning and memory.

Apparatus:

-

A large circular pool (approximately 1.5-2 meters in diameter for rats) filled with opaque water (e.g., using non-toxic white paint).

-

An escape platform submerged just below the water surface.

-

Visual cues placed around the room, visible from the pool.

Procedure:

Acquisition Phase (e.g., 4-5 days):

-

Administer this compound or vehicle at a consistent time each day before the training trials.

-

Each day consists of several trials (e.g., 4 trials).

-

For each trial, place the rat into the water at one of four quasi-random starting positions, facing the wall of the pool.

-

Allow the rat to swim and find the hidden platform. The trial ends when the rat climbs onto the platform.

-

If the rat does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.

-

Allow the rat to remain on the platform for 15-30 seconds to observe the surrounding cues.

-

Record the latency to find the platform and the path taken using a video tracking system.

Probe Trial (e.g., on day 6):

-

Remove the platform from the pool.

-

Place the rat in the pool at a novel starting position and allow it to swim for a set duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located).

Data Interpretation:

-

A decrease in the latency to find the platform across acquisition days indicates learning.

-

In the probe trial, a significant preference for the target quadrant (spending more time there than in other quadrants) demonstrates spatial memory retention.

-

This compound's effects on learning would be observed during the acquisition phase, while its effects on memory consolidation and retrieval would be evident in the probe trial performance. It is also important to conduct a cued version of the task (with a visible platform) to control for any non-specific effects on motivation, swimming ability, or visual acuity.

References

- 1. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain [pubmed.ncbi.nlm.nih.gov]

- 2. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]

VDM11: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

VDM11 is a widely utilized research compound primarily characterized as a selective inhibitor of the anandamide membrane transporter (AMT). By blocking the uptake of the endogenous cannabinoid anandamide (AEA), this compound effectively increases the local concentration and duration of action of AEA at cannabinoid receptors. While the user's interest is in this compound as a Cannabinoid Receptor 1 (CB1) inverse agonist, it is crucial to note that the scientific literature predominantly identifies this compound as an AMT inhibitor with negligible direct activity at CB1 or CB2 receptors.[1] This document provides a comprehensive overview of this compound's solubility and preparation for cell culture experiments, its established mechanism of action, and, to address the broader interest in cannabinoid signaling, a detailed description of the signaling pathways associated with CB1 receptor inverse agonists.

This compound: Physicochemical Properties and Solubility

A summary of the key physicochemical properties and solubility of this compound is provided in the table below. It is recommended to prepare stock solutions in organic solvents such as DMSO or ethanol. For cell culture experiments, the final concentration of the organic solvent in the culture medium should be kept to a minimum (typically <0.1%) to avoid cytotoxicity.

| Property | Value |

| Molecular Formula | C₂₇H₃₉NO₂ |

| Molecular Weight | 409.6 g/mol |

| Solubility | DMSO: ≥20 mg/mLEthanol: ≥30 mg/mL |

| Storage | Store at -20°C as a solid or in solution. |

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of the anandamide membrane transporter (AMT), which is responsible for the cellular uptake of anandamide. By blocking this transporter, this compound increases the extracellular levels of anandamide, thereby potentiating its effects at cannabinoid receptors.

In addition to its primary target, this compound has been shown to have off-target activity, notably as an inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the primary enzymes responsible for the degradation of anandamide and 2-arachidonoylglycerol (2-AG), respectively.[2][3]

The following diagram illustrates the established mechanism of action of this compound.

Mechanism of action of this compound as an AMT and FAAH inhibitor.

This compound: Off-Target Activity

Quantitative data for this compound's inhibitory activity on its primary and secondary targets are summarized below.

| Target | IC₅₀ Value (µM) | Notes | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | 2.6 | In the presence of 0.125% fatty acid-free BSA. The IC₅₀ is reduced to 1.6 µM in the absence of BSA. | [2][3] |

| Monoacylglycerol Lipase (MAGL) | 21 | Cytosolic MAGL. | [2] |

| Monoacylglycerol Lipase (MAGL) | 6 - 14 | Membrane-bound MAGL. | [2] |

Context: CB1 Receptor Inverse Agonist Signaling Pathway

While this compound is not a direct CB1 inverse agonist, understanding this pathway is crucial in the broader context of cannabinoid research. CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o. Agonist binding to CB1 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Conversely, CB1 receptor inverse agonists, such as the well-characterized compound SR141716A (Rimonabant), bind to the CB1 receptor and stabilize it in an inactive conformation. This action reduces the receptor's basal (constitutive) activity, leading to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cAMP levels.[4][5][6][7][8][9] This increase in cAMP can then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, modulating gene expression and other cellular processes.

The signaling pathway for a typical CB1 receptor inverse agonist is depicted below.

Signaling pathway of a CB1 receptor inverse agonist.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-